4-Fluoro-2-(trifluoromethylsulphonyl)aniline
CAS No.:
Cat. No.: VC20318297
Molecular Formula: C7H5F4NO2S
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F4NO2S |
|---|---|
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | 4-fluoro-2-(trifluoromethylsulfonyl)aniline |
| Standard InChI | InChI=1S/C7H5F4NO2S/c8-4-1-2-5(12)6(3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
| Standard InChI Key | BSJZYMLIXOGEKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Fluoro-2-(trifluoromethylsulphonyl)aniline features a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 1, a fluorine atom (-F) at position 4, and a trifluoromethylsulphonyl group (-SO₂CF₃) at position 2 (Fig. 1). The electron-withdrawing nature of the -SO₂CF₃ group significantly influences the compound’s reactivity, enhancing its stability and directing electrophilic substitution reactions to specific ring positions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅F₄NO₂S | |
| Molecular Weight | 243.18 g/mol | |
| Physical State | Solid | |
| Melting Point | Not Available | |
| Solubility in Water | Not Available | |
| Vapour Pressure | Not Available |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the aromatic protons and the -SO₂CF₃ group. In the ¹H NMR spectrum, the amino proton resonates as a broad singlet near δ 5.5 ppm, while the aromatic protons display coupling patterns consistent with ortho and para substituents . The ¹⁹F NMR spectrum shows a characteristic triplet for the -CF₃ group at approximately δ -75 ppm .
Synthesis and Manufacturing
Industrial Production Routes
The synthesis of 4-fluoro-2-(trifluoromethylsulphonyl)aniline typically involves sequential functionalization of aniline derivatives. A validated pathway (Fig. 2) begins with 2-fluoro-4-methylaniline, which undergoes sulfonylation using chlorosulfonic acid to introduce the -SO₂Cl group . Subsequent reduction with red phosphorus and iodine yields the corresponding thiol, which is alkylated with 2,2,2-trifluoroethyl iodide to form the trifluoromethylsulphonyl moiety . Final purification via recrystallization or column chromatography ensures high purity (>95%) .
Key Reaction Conditions
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Sulfonylation: Conducted at 80°C for 2 hours in chlorosulfonic acid .
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Reduction: Red phosphorus and catalytic iodine in aqueous HCl .
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Alkylation: Potassium carbonate in N,N-dimethylformamide (DMF) at 60°C .
Scalability and Yield Optimization
Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation. Modulating the addition rate of chlorosulfonic acid and maintaining temperatures below 85°C mitigate side reactions, improving yields to 70–80% . Solvent selection (e.g., dichloromethane for acylation steps) further enhances efficiency .
Applications in Agrochemical Development
Role in Acaricidal Agents
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is a precursor to phenylpiperazine derivatives, which exhibit potent activity against spider mites. In a 2021 study, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine—a derivative of this compound—achieved 95% mortality against Tetranychus urticae at 50 ppm . The trifluoromethylsulphonyl group enhances lipid membrane permeability, facilitating interaction with mite neuronal receptors .
Table 2: Bioactivity of Selected Derivatives
| Derivative | Target Pest | LC₅₀ (ppm) | Source |
|---|---|---|---|
| Compound 5-1 | Tetranychus urticae | 12 | |
| Compound 5-6 | Panonychus citri | 18 |
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: The -SO₂CF₃ group increases electrophilicity, enhancing binding to acetylcholinesterase .
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Fluorine Substitution: The para-F atom improves metabolic stability by resisting oxidative degradation .
Environmental and Regulatory Profile
Ecotoxicology
Future Research Directions
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Extended Bioactivity Screening: Testing against resistant mite strains.
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Toxicokinetic Studies: Investigating metabolic pathways in non-target organisms.
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